Compstatin control peptide

Complement System Structure-Activity Relationship Negative Control Validation

Compstatin control peptide (IAVVQDWGHHRAT, CAS 301544-78-5) is the only valid negative control for complement C3 inhibition studies. Its linear backbone and Ala²/Ala¹² substitutions abolish C3 binding, unlike random-sequence peptides. Essential for SPR, ELISA, and cell-based AMD models. ≥95% HPLC purity. Buy from authorized suppliers.

Molecular Formula C66H101N23O17
Molecular Weight 1488.7 g/mol
Cat. No. B612451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCompstatin control peptide
Molecular FormulaC66H101N23O17
Molecular Weight1488.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)N)N
InChIInChI=1S/C66H101N23O17/c1-10-32(6)50(68)63(104)80-34(8)55(96)87-52(31(4)5)65(106)88-51(30(2)3)64(105)83-42(17-18-47(67)91)59(100)86-46(23-49(93)94)62(103)84-43(20-36-24-75-40-15-12-11-14-39(36)40)57(98)76-27-48(92)81-44(21-37-25-72-28-77-37)60(101)85-45(22-38-26-73-29-78-38)61(102)82-41(16-13-19-74-66(70)71)58(99)79-33(7)56(97)89-53(35(9)90)54(69)95/h11-12,14-15,24-26,28-35,41-46,50-53,75,90H,10,13,16-23,27,68H2,1-9H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,98)(H,79,99)(H,80,104)(H,81,92)(H,82,102)(H,83,105)(H,84,103)(H,85,101)(H,86,100)(H,87,96)(H,88,106)(H,89,97)(H,93,94)(H4,70,71,74)/t32-,33-,34-,35+,41-,42-,43-,44-,45-,46-,50-,51-,52-,53-/m0/s1
InChIKeySAJZITDYWAOPDD-LSPMIEDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

Compstatin Control Peptide: Essential Negative Control for Complement C3 Inhibition Studies


Compstatin control peptide (sequence IAVVQDWGHHRAT, CAS 301544-78-5) is a linear 13-residue synthetic peptide specifically designed and validated as a negative control for Compstatin (ICVVQDWGHHRCT, cyclic C2-C12), a potent inhibitor of complement component C3 . Unlike the active cyclic peptide which binds C3 and inhibits complement activation with IC50 values of 12–63 μM across alternative and classical pathways , the control peptide possesses a linear backbone structure lacking the critical disulfide bridge (Cys2–Cys12) and contains alanine substitutions at positions 2 and 12 that render it functionally inert in complement inhibition assays [1]. Its sole documented purpose is to serve as a specificity control for experimental validation of complement-dependent biological effects observed with active Compstatin or its analogs .

Why Generic Linear Peptides Cannot Substitute for Compstatin Control Peptide


Generic substitution of Compstatin control peptide with arbitrary scrambled-sequence peptides or unrelated negative controls fails to provide scientifically valid specificity verification in complement C3 inhibition studies. The control peptide's sequence (IAVVQDWGHHRAT) is intentionally derived from the active Compstatin sequence with precisely defined structural modifications—elimination of the Cys2–Cys12 disulfide bridge and alanine substitution at the cysteine positions—that preserve the peptide's overall physicochemical profile (molecular weight 1488.67 Da, similar hydrophobicity, and comparable solubility characteristics) while completely abrogating C3 binding and complement inhibitory activity [1]. Systematic structure-activity relationship (SAR) analyses have established that reduction-alkylation of the disulfide bond or replacement of cysteine residues with alanine results in complete loss of C3 binding and complement inhibition [1]. Random-sequence peptides lack this precise structural relationship to the active compound and therefore cannot control for sequence-specific non-specific effects, peptide-induced cytotoxicity, or potential weak binding interactions that may arise from the conserved amino acid framework. Procurement of a validated, sequence-matched control peptide with documented purity specifications (≥95% HPLC) is essential for generating interpretable and reproducible complement inhibition data .

Compstatin Control Peptide: Quantitative Differentiation Evidence from Primary Literature


Complete Loss of Complement Inhibitory Activity Following Disulfide Bridge Disruption

Structure-activity relationship studies directly comparing Compstatin and its linear control demonstrate that elimination of the Cys2–Cys12 disulfide bridge—the defining structural difference between active Compstatin and the control peptide—results in complete abrogation of complement inhibitory activity. Reduction-alkylation of the disulfide bond or substitution of the two cysteine residues with alanine (producing a linear peptide functionally equivalent to the control peptide) eliminates detectable C3 binding and complement inhibition [1]. This finding establishes the mechanistic basis for the control peptide's inertness.

Complement System Structure-Activity Relationship Negative Control Validation

Molecular Weight Reduction (1488.67 Da vs. 1550.77 Da) Confirms Absence of Disulfide Bridge

The control peptide (IAVVQDWGHHRAT) exhibits a molecular weight of 1488.67 Da, which is 62.10 Da lower than the active Compstatin (1550.77 Da, ICVVQDWGHHRCT, cyclic) . This mass difference corresponds precisely to the absence of the two sulfur atoms from the cysteine residues (replaced by alanine) and the two hydrogen atoms lost upon disulfide bond formation in the active compound (2 × 32.06 Da for sulfur – 2 × 1.01 Da for hydrogen ≈ 62.1 Da). This mass difference provides a direct analytical verification of the linear, non-cyclized structure of the control peptide.

Peptide Chemistry Quality Control Structural Analysis

Reduced Aqueous Solubility (1 mg/mL vs. 2 mg/mL) Distinguishes Control Peptide from Active Compstatin

The control peptide exhibits an aqueous solubility of 1 mg/mL in water, which is 50% lower than the 2 mg/mL solubility of active Compstatin under identical conditions . This difference reflects the altered physicochemical properties resulting from the linear conformation and cysteine-to-alanine substitutions. Researchers must account for this differential solubility when preparing matched concentration solutions for comparative assays, as using identical reconstitution volumes would yield different effective concentrations.

Solubility Formulation In Vitro Assay

Sequence Divergence at Positions 2 and 12 (Alanine vs. Cysteine) Defines Functional Inactivity

The control peptide sequence (IAVVQDWGHHRAT) differs from active Compstatin (ICVVQDWGHHRCT) at positions 2 and 12, where alanine residues replace the cysteine residues present in the active compound . This substitution eliminates the thiol groups required for disulfide bond formation, preventing cyclization and resulting in a linear conformation. SAR studies have established that these specific cysteine residues and the resulting 11-membered disulfide ring constitute the minimal structural requirement for complement inhibitory activity; alanine substitution at either position abolishes all detectable C3 binding [1].

Peptide Sequence Cysteine Substitution Disulfide Bridge

Complete Loss of Inhibitory Activity in Retro-Inverso Isomerization Establishes Stringent Structural Requirements

SAR analysis of Compstatin analogs revealed that retro-inverso isomerization (reversal of peptide backbone direction with D-amino acid substitution) results in complete loss of complement inhibitory activity [1]. While not a direct measurement of the control peptide itself, this class-level finding reinforces the principle that even subtle modifications to the three-dimensional conformation of the Compstatin scaffold eliminate biological function. Combined with the established finding that cysteine-to-alanine substitution and disulfide reduction also abolish activity [1], these data collectively validate that the control peptide—which incorporates multiple confirmed inactivating modifications—is unequivocally incapable of inhibiting complement.

Peptide Isomerization Structure-Activity Relationship Negative Control Design

Validated Application Scenarios for Compstatin Control Peptide in Complement Research


Specificity Control for C3-Dependent Complement Inhibition in ELISA and Hemolytic Assays

In complement inhibition assays (ELISA and alternative pathway hemolytic assays), Compstatin control peptide should be used at matched molar concentrations (typically 0–100 μM range) in parallel with active Compstatin to confirm that observed inhibitory effects are specifically attributable to C3 binding. The control peptide's complete lack of C3 binding and complement inhibitory activity—established by SPR and functional assays [1]—enables definitive attribution of any observed complement inhibition to the cyclic, disulfide-bridged structure of active Compstatin rather than non-specific peptide-protein interactions. Inclusion of this control is essential for publication-quality complement pharmacology data [1].

Negative Control for Complement-Dependent Cellular Responses in Human RPE Cell Models

In human retinal pigmented epithelial (RPE) cell-based models that mimic drusen biogenesis and age-related macular degeneration (AMD) pathophysiology, Compstatin control peptide serves as a critical negative control for validating C3-specific inhibitory effects. Studies employing novel compstatin family peptides in RPE cell assays have demonstrated the discriminatory capability of these models for measuring complement inhibitor efficacy [1]. The control peptide, when used at concentrations matching active compstatin analogs, controls for potential peptide-induced cytotoxicity or non-specific cellular responses unrelated to C3 inhibition, thereby isolating the specific contribution of complement blockade to observed therapeutic effects in this clinically relevant macular degeneration model [1].

Validation of C3-Binding Specificity in SPR Biosensor Analysis

In surface plasmon resonance (SPR) studies characterizing compstatin analog binding to immobilized C3, C3b, or C3c, Compstatin control peptide provides essential baseline signal normalization. SPR analysis of active Compstatin demonstrates biphasic binding to native C3 and Langmuir 1:1 binding to C3b and C3c fragments [1]. The control peptide, lacking the disulfide-constrained cyclic conformation required for C3 engagement, produces negligible binding responses under identical conditions, confirming that observed resonance unit changes reflect specific C3-peptide interactions rather than bulk refractive index changes or non-specific adsorption to the sensor chip surface [1]. This application is particularly critical when screening combinatorial libraries of compstatin analogs for improved binding affinity.

Control for Non-Specific Peptide Effects in In Vivo Primate Complement Studies

In in vivo studies of heparin/protamine-induced complement activation in baboons and other non-human primates—models where Compstatin has demonstrated complete inhibition of complement activation without adverse hemodynamic effects [1]—Compstatin control peptide should be administered as a negative control at equivalent doses (mg/kg) to control for any systemic effects of peptide infusion unrelated to C3 inhibition. The established species-specificity of Compstatin for primate C3 [2] necessitates that control experiments in these models employ the sequence-matched control peptide rather than generic peptide controls to account for potential primate-specific pharmacokinetic or immunogenic effects of the 13-residue peptide scaffold. Proper control inclusion strengthens causal inference linking complement inhibition to observed physiological outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Compstatin control peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.